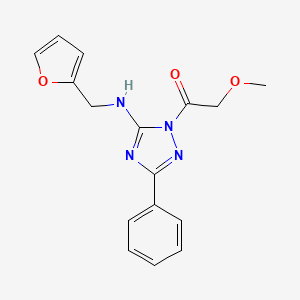
(2-hydroxy-7-methyl-3-quinolinyl)methyl 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline derivatives involves multiple steps, including condensation reactions, Michael addition, and cyclization processes. For instance, the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, closely related structures, showcases the complexity and variety of synthetic routes available for such compounds. These processes are crucial for generating the precise molecular architecture required for the desired chemical and physical properties (Drysdale et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography. These methods provide detailed insights into the compound's structural configuration, essential for understanding its reactivity and properties. For example, the discrete molecular complex and coordination polymers synthesized from quinolinyl derivatives illustrate the structural diversity achievable and the significance of precise structural elucidation (Rad et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including coordination to form complexes and polymers, demonstrating unique reactivities and functionalities. The reactivity towards gas sensing applications, as observed in certain coordination polymers, highlights the functional versatility of these compounds (Rad et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as fluorescence emission and solubility, are directly influenced by their molecular structure. The analysis of these properties is crucial for applications in materials science and sensory technologies. Compound 3’s strong fluorescence emission is an example of the unique physical properties that can be engineered through molecular design (Rad et al., 2016).
作用机制
安全和危害
属性
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)15(18)19-8-12-7-11-5-4-10(3)6-13(11)16-14(12)17/h4-7,9H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHSUANYCIECJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 2-methylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)

![2-chloro-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5726532.png)

![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)




